molecular formula C11H18N2O2S B7005901 N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-5-methyl-1,2-thiazole-3-carboxamide

N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-5-methyl-1,2-thiazole-3-carboxamide

Cat. No.: B7005901
M. Wt: 242.34 g/mol
InChI Key: CHXVNOVWDGOQFT-SECBINFHSA-N
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Description

N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-5-methyl-1,2-thiazole-3-carboxamide is a synthetic organic compound with a complex structure. It features a thiazole ring, a hydroxy group, and a carboxamide group, making it a molecule of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-5-methyl-1,2-thiazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-7(2)4-9(6-14)12-11(15)10-5-8(3)16-13-10/h5,7,9,14H,4,6H2,1-3H3,(H,12,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXVNOVWDGOQFT-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NS1)C(=O)NC(CC(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NS1)C(=O)N[C@H](CC(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-5-methyl-1,2-thiazole-3-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via a stereoselective reduction of a ketone precursor using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Carboxamide Formation: The carboxamide group is typically formed by reacting the corresponding carboxylic acid with an amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carboxamide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position, due to the electron-donating effects of the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, NaBH4

    Substitution: Halogenating agents, nitrating agents

Major Products

    Oxidation: Ketones

    Reduction: Amines

    Substitution: Halogenated or nitrated thiazoles

Scientific Research Applications

Chemistry

In chemistry, N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-5-methyl-1,2-thiazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for enzyme inhibition studies.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with biological targets could make it useful in the development of new drugs.

Industry

In industrial applications, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various production processes.

Mechanism of Action

The mechanism of action of N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-5-methyl-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and carboxamide moiety can form hydrogen bonds with active sites, while the thiazole ring can participate in π-π interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-5-methyl-1,2-thiazole-3-carboxamide
  • N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-5-methyl-1,2-thiazole-3-carboxylate
  • N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-5-methyl-1,2-thiazole-3-carbothioamide

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

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